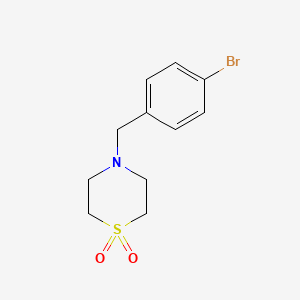

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Übersicht

Beschreibung

“4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide” is a chemical compound. It has been mentioned in a study on the synthesis and in vitro antileishmanial efficacy of novel benzothiadiazine-1,1-dioxide derivatives . The benzothiadiazine derivative 2c, 2-(4-bromobenzyl)-3-phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, was found to be potent against Leishmania donovani .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Unexpected Reactions with Sulfur Dioxide : A study describes an unexpected outcome from the interaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, leading to the formation of benzo[b]thiophene 1,1-dioxides through a process involving sulfur dioxide insertion and intramolecular cyclization, catalyzed by copper(i) bromide (Luo et al., 2015).

- Syntheses from Thioxane : Detailed syntheses of various N-substituted thiomorpholine-1,1-dioxides from 1,4-thioxane-1,1-dioxide were described, showcasing a range of reactions including those with primary amines and diamines, leading to compounds with potential biological activities (Asinger et al., 1981).

- Innovative Annulation Methods : A study explored the use of bromoethylsulfonium salt for synthesizing six- and seven-membered rings from 1,2-/1,3-aminoalcohols, yielding heterocyclic compounds like morpholines and benzoxazepines, showcasing the versatility of these reagents in producing various cyclic structures (Yar et al., 2009).

Medicinal Chemistry and Biological Applications

- Building Blocks in Medicinal Chemistry : Research highlights the importance of thiomorpholine and its 1,1-dioxide variant as crucial components in medicinal chemistry, with some analogues entering human clinical trials. Novel bridged bicyclic thiomorpholines were synthesized, showcasing their potential as innovative building blocks for drug development (Walker & Rogier, 2013).

- Catalysis in Green Chemistry : A study demonstrated the synthesis of thiomorpholine 1,1-dioxides through a double Michael addition reaction catalyzed by boric acid/glycerol in water, emphasizing a green and efficient method for producing these compounds with good to excellent yields (Halimehjnai et al., 2013).

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSKLCBHWXGCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)

![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)

![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)

![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)